[1-(2,4-Dimethylphenyl)ethyl](2-methylprop-2-en-1-yl)amine
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Overview
Description
1-(2,4-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C14H21N. This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, an ethyl group attached to the phenyl ring, and an amine group bonded to a 2-methylprop-2-en-1-yl group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)ethylamine typically involves the reaction of 2,4-dimethylphenylacetone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of reductive amination and the use of common industrial reagents and catalysts would apply if scaled-up production were necessary.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,4-dimethylphenyl)-: Similar in structure but lacks the amine group and the 2-methylprop-2-en-1-yl substituent.
1-Butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide: Contains a similar phenyl ring substitution but differs in the amine and additional functional groups.
Uniqueness
The uniqueness of 1-(2,4-Dimethylphenyl)ethylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C14H21N/c1-10(2)9-15-13(5)14-7-6-11(3)8-12(14)4/h6-8,13,15H,1,9H2,2-5H3 |
InChI Key |
YRGWJEDAGZJQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NCC(=C)C)C |
Origin of Product |
United States |
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